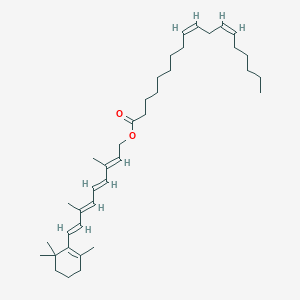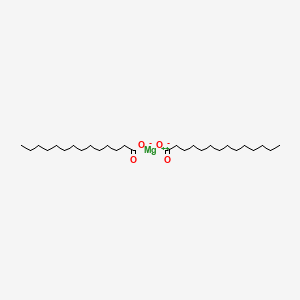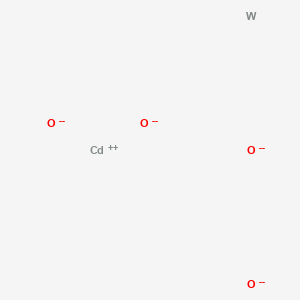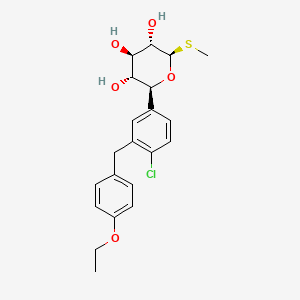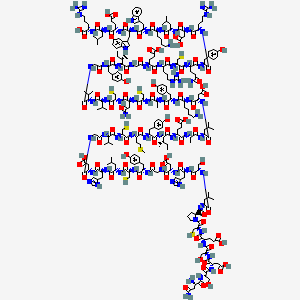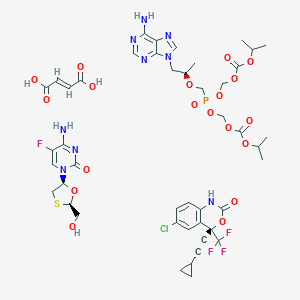
ATRIPLA
Descripción general
Descripción
ATRIPLA® is a once-daily, fixed-dose combination tablet containing efavirenz (600 mg), emtricitabine (200 mg), and tenofovir disoproxil fumarate (300 mg). It is approved for the treatment of HIV-1 infection in adults and pediatric patients weighing ≥40 kg. This compound functions as a complete regimen or as part of combination therapy, targeting multiple stages of the HIV lifecycle: efavirenz (non-nucleoside reverse transcriptase inhibitor, NNRTI), emtricitabine (nucleoside reverse transcriptase inhibitor, NRTI), and tenofovir (NRTI) .
The European Medicines Agency (EMA) initially licensed this compound for patients with sustained viral suppression (viral load <50 copies/mL for ≥3 months). However, real-world surveys reveal that 36.5% of clinics in Europe use it as first-line therapy, often due to feasibility and cost considerations, particularly in Eastern Europe where component separation is common .
Métodos De Preparación
Composition and Rationale for ATRIPLA
This compound combines three antiretroviral agents with distinct mechanisms of action:
-
Efavirenz (600 mg): A non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to HIV-1 reverse transcriptase, preventing viral DNA synthesis .
-
Emtricitabine (200 mg): A nucleoside reverse transcriptase inhibitor (NRTI) that competes with cytidine for incorporation into viral DNA, causing chain termination .
-
Tenofovir disoproxil fumarate (300 mg): A nucleotide reverse transcriptase inhibitor (NtRTI) metabolized to tenofovir diphosphate, which inhibits viral replication by mimicking adenosine monophosphate .
The fixed-dose formulation enhances patient adherence by consolidating three daily medications into a single tablet administered once daily .
Synthesis of Efavirenz
Efavirenz, the NNRTI component, is synthesized through stereoselective cyclization of a racemic amino alcohol precursor. Two patented methods are prominent:
Cyclization Using Diphenylcarbonate
In this method, (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol undergoes cyclization with diphenylcarbonate in the presence of 1,8-diazabicycloundec-7-ene (DBU) :
-
Reaction Conditions :
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 60°C for 2 hours
-
Molar ratio: 1:3.7 (amino alcohol to diphenylcarbonate)
-
-
Workup :
-
Dilution with water, extraction with ethyl acetate
-
Washing with hydrochloric acid, deionized water, and brine
-
Purification via silica gel chromatography
-
Triphosgene-Mediated Cyclization
An alternative method employs triphosgene (bis(trichloromethyl) carbonate) under cryogenic conditions :
-
Reaction Setup :
-
Solvent: n-Heptane and THF (2:1 v/v)
-
Temperature: −10°C during triphosgene addition
-
Molar ratio: 1:0.5 (amino alcohol to triphosgene)
-
-
Quenching and Isolation :
-
Methanol addition to neutralize excess triphosgene
-
Solvent removal under reduced pressure
-
Crystallization from n-heptane
-
-
Yield : 74% with comparable purity to the diphenylcarbonate method .
Key Advantage : Triphosgene offers improved atom economy and reduced byproduct formation compared to diphenylcarbonate .
Formulation of this compound Tablets
The formulation of this compound requires precise optimization to ensure rapid dissolution and bioavailability. A 2² factorial design study identified critical excipients :
Factorial Design Parameters
| Factor | Low Level | High Level |
|---|---|---|
| Starch 1500 | 1:1 (drug:excipient) | 1:5 (drug:excipient) |
| Soluplus® | 0% | 2% |
Optimized Formulation
| Component | Quantity (mg/tablet) |
|---|---|
| Efavirenz | 100 |
| Starch 1500 | 426 |
| Soluplus® | 5.26 |
| Talc | 11 |
| Magnesium stearate | 11 |
Performance Metrics :
-
Dissolution : 85.5% drug release in 10 minutes (USP criteria: ≥85%) .
-
Hardness : 4–6 kp (kiloponds) to withstand packaging and shipping .
Quality Control and Stability
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC) : Quantifies efavirenz purity (≥99.7%) and detects degradation products .
-
Dissolution Testing : USP Apparatus II (paddle method) at 50 rpm in 900 mL pH 6.8 phosphate buffer .
Stability Profile
Manufacturing and Global Distribution
Gilead Sciences and Merck & Co. established a strategic partnership to manufacture and distribute this compound in developing countries :
-
Manufacturing Role : Gilead produces tablets using efavirenz supplied by Merck .
-
Distinctive Trademark : White-colored tablets (vs. salmon-colored U.S. version) to prevent confusion in resource-limited settings .
Clinical and Resistance Considerations
Post-marketing surveillance reveals:
Análisis De Reacciones Químicas
Alternative Pathways
Analytical Confirmation
-
<sup>1</sup>H NMR (CA):
Emtricitabine (FTC) Activation
Emtricitabine, a cytidine analog, undergoes phosphorylation to its active triphosphate form:
-
Phosphorylation : FTC → FTC-monophosphate (FTC-MP) → FTC-diphosphate (FTC-DP) → FTC-triphosphate (FTC-TP) via cellular kinases.
-
Mechanism : FTC-TP competes with deoxycytidine triphosphate (dCTP), incorporating into viral DNA and terminating chain elongation .
Stability
Tenofovir Disoproxil Fumarate (TDF) Conversion
TDF is a prodrug hydrolyzed to tenofovir (TFV), which is phosphorylated to TFV-diphosphate:
-
Hydrolysis : TDF → TFV + fumarate (catalyzed by esterases).
-
Phosphorylation : TFV → TFV-monophosphate → TFV-diphosphate (active form).
-
Mechanism : TFV-diphosphate inhibits HIV reverse transcriptase by mimicking deoxyadenosine triphosphate (dATP) .
Degradation Pathways
| Component | Degradation Triggers | Products Identified |
|---|---|---|
| Efavirenz | Heat, light | Cyclopropane ring-opening products |
| Emtricitabine | Hydrolysis (acidic pH) | Degraded cytidine analogs |
| Tenofovir DF | Esterase-mediated hydrolysis | Tenofovir, fumarate |
Drug-Drug Interactions
This compound’s components interact with cytochrome P450 (CYP) enzymes and transporters:
| Interaction Type | Example Drugs | Outcome |
|---|---|---|
| CYP3A4 Induction | Midazolam, rifampicin | Reduced plasma levels |
| CYP2B6 Inhibition | Bupropion | Increased EFV exposure |
| Nucleoside Synergy | Didanosine | Increased pancreatitis risk |
Resistance Mutations
Analytical Methods
Aplicaciones Científicas De Investigación
Efficacy in Clinical Trials
Atripla has been extensively studied in clinical trials, demonstrating significant efficacy in achieving viral suppression:
- Viral Suppression Rates : In pivotal studies, 76% to 84% of patients achieved an HIV-1 RNA load of less than 50 copies/mL at 48 weeks .
- Virologic Failure : The rates of virologic failure ranged from 5% to 16%, depending on the study protocol .
Table 1: Summary of Key Clinical Trial Findings
| Study | Population | Duration | Viral Suppression Rate | Virologic Failure Rate |
|---|---|---|---|---|
| TELE Study | Treatment-naïve adults | 48 weeks | 76%-84% | 5%-16% |
| STaR Study | Adults with high baseline viral load | 48 weeks | 82% (this compound) vs. 86% (Complera) | Similar rates between groups |
Safety Profile
While this compound is generally well-tolerated, it is associated with certain adverse effects:
- Central Nervous System Toxicity : Common side effects include dizziness, abnormal dreams, and depression. These effects are significant enough that they can lead to therapy discontinuation in some patients .
- Lactic Acidosis and Hepatotoxicity : There are warnings regarding potential lactic acidosis and severe hepatomegaly associated with the use of tenofovir .
Case Study 1: Long-term Efficacy
In a longitudinal study involving patients who switched to this compound after failing previous regimens, a sustained viral suppression was observed over a follow-up period of two years. Patients reported improved quality of life metrics alongside maintained CD4 counts .
Case Study 2: Simplified Dosing Regimen
A proof-of-concept study tested a three-times-weekly dosing schedule for this compound. Results indicated that this regimen maintained effective viral suppression while reducing toxicity compared to daily dosing .
Comparative Studies with Other Regimens
This compound has been compared with other ART regimens such as Complera and Biktarvy:
- Complera was shown to be non-inferior to this compound among patients with high baseline viral loads but demonstrated superior efficacy in those with lower viral loads .
- Biktarvy , another single-tablet regimen, has emerged as a competitor due to its improved side effect profile and efficacy in treatment-naïve patients .
Mecanismo De Acción
The combination of efavirenz, emtricitabine, and tenofovir disoproxil fumarate works by inhibiting the activity of reverse transcriptase, an enzyme crucial for the replication of HIV . Efavirenz binds to the reverse transcriptase enzyme, causing a conformational change that inhibits its activity . Emtricitabine and tenofovir disoproxil fumarate are incorporated into the viral DNA, leading to chain termination and preventing further replication .
Comparación Con Compuestos Similares
STRIBILD® (Elvitegravir/Cobicistat/Emtricitabine/Tenofovir DF)
Components: Integrase inhibitor (elvitegravir), pharmacokinetic enhancer (cobicistat), and two NRTIs (emtricitabine/tenofovir).
Advantages of this compound : Lower fracture risk and fewer lipid-related interventions.
Advantages of STRIBILD : Higher viral suppression rates and once-daily dosing without fasting .
COMPLERA® (Rilpivirine/Emtricitabine/Tenofovir DF)
Components: NNRTI (rilpivirine) and two NRTIs (emtricitabine/tenofovir).
Advantages of this compound: Broader efficacy in high viral load scenarios .
Delstrigo® (Doravirine/Lamivudine/Tenofovir DF)
Components: NNRTI (doravirine) and two NRTIs (lamivudine/tenofovir).
Advantages of Delstrigo : Superior lipid profile and fewer drug interactions.
Advantages of this compound : Longer real-world safety data and cost-effectiveness .
Key Considerations in Regimen Selection
- Safety : this compound carries risks of lactic acidosis, hepatomegaly, and CNS effects, whereas newer regimens like Delstrigo mitigate these issues .
- Cost and Accessibility : this compound is widely used off-label in Eastern Europe due to cost constraints, while STRIBILD and Delstrigo are often restricted to high-income settings .
Actividad Biológica
ATRIPLA is a fixed-dose combination antiretroviral medication used in the treatment of HIV-1 infection. It consists of three active ingredients: efavirenz (EFV), emtricitabine (FTC), and tenofovir disoproxil fumarate (TDF). This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant data tables and case studies.
This compound combines two nucleoside analog reverse transcriptase inhibitors (NRTIs) — emtricitabine and tenofovir — with a non-nucleoside reverse transcriptase inhibitor (NNRTI) — efavirenz. The mechanism of action for each component is as follows:
- Emtricitabine and Tenofovir: These drugs are converted intracellularly into their active metabolites, which competitively inhibit HIV reverse transcriptase, thus preventing viral replication.
- Efavirenz: This compound acts through noncompetitive inhibition of HIV reverse transcriptase, contributing to the overall antiviral effect of this compound .
Pharmacokinetics
This compound is administered orally and has been shown to be bioequivalent to its individual components when taken together. Key pharmacokinetic parameters include:
- C_max Values: The maximum plasma concentration achieved after administration.
- Efavirenz: Increased by 39%–79% when taken with food.
- Emtricitabine: Decreased by 29% with food.
- Tenofovir: Modestly increased by 14% with food.
- AUC (Area Under Curve): Reflects the total drug exposure over time, which remains similar to individual medication levels when combined .
Clinical Efficacy
This compound has demonstrated high efficacy in clinical settings. Initial studies indicated that patients switching to this compound from other regimens maintained similar CD4 cell count responses. Notably, one study showed a CD4 increase of 190 cells/μL for this compound compared to 158 cells/μL for the comparator regimen (p = 0.002) over a period of 48 weeks .
Table 1: Clinical Study Outcomes
| Study Type | CD4 Count Increase (cells/μL) | p-value |
|---|---|---|
| This compound vs. Combivir + EFV | 190 | 0.002 |
| This compound vs. Other NRTIs | Similar | N/A |
Safety Profile and Adverse Effects
While this compound is effective, it is associated with several adverse effects, primarily due to efavirenz's central nervous system (CNS) activity. Common side effects include:
- CNS Effects: Dizziness, insomnia, and vivid dreams.
- Hepatic Effects: Patients with co-infection of HIV and HBV require careful monitoring due to potential liver toxicity .
- Renal Function: Monitoring is crucial as TDF can lead to renal impairment; serum phosphate levels should be checked regularly .
Case Study Example
In a retrospective analysis involving patients transitioning to this compound from other regimens, significant improvements were noted in both virologic suppression and CD4 counts over six months. Out of 120 patients studied, 85% achieved an undetectable viral load (<50 copies/mL), highlighting this compound's effectiveness as a first-line therapy .
Q & A
Q. What methodological frameworks are recommended for designing longitudinal studies on ATRIPLA’s efficacy in diverse HIV populations?
Answer:
Longitudinal studies evaluating this compound’s efficacy require adherence to frameworks like PICO (Population, Intervention, Comparison, Outcome) to define research scope. For example:
- Population: Stratify participants by demographics (e.g., age, comorbidities, genetic factors) to assess heterogeneity in drug response .
- Intervention: Standardize this compound dosing while monitoring adherence via plasma drug-level assays .
- Comparison: Use control groups receiving alternative ART regimens to isolate this compound-specific effects.
- Outcome: Primary endpoints (e.g., viral load suppression) and secondary endpoints (e.g., CD4+ count changes) should align with WHO guidelines.
Data Validation: Employ Cronbach’s alpha to ensure consistency naire-based adherence metrics . For statistical power, calculate sample sizes using tools like G*Power, factoring in expected dropout rates .
Q. How can researchers reconcile contradictory findings on this compound-associated resistance mutations across in vitro and clinical studies?
Answer:
Contradictions often arise from differences in experimental models and patient populations. A tiered approach is recommended:
In Vitro/In Vivo Correlation: Use site-directed mutagenesis to test resistance mutations identified in clinical isolates under controlled lab conditions .
Meta-Analysis: Pool data from trials (e.g., ClinicalTrials.gov entries) to identify confounding variables (e.g., pre-existing mutations, adherence rates) .
Statistical Modeling: Apply multivariate regression to isolate variables influencing resistance, such as baseline viral load or concurrent medications .
Example Table:
| Study Type | Key Variable | Resistance Rate | Reference |
|---|---|---|---|
| Clinical | Non-adherence | 22% | |
| In Vitro | EFV IC50 Shift | 15-fold |
Q. What pharmacokinetic (PK) models are most robust for predicting drug-drug interactions between this compound components?
Answer:
Mechanistic PK models (e.g., physiologically based pharmacokinetic, PBPK) are preferred for simulating interactions:
- Efavirenz (CYP3A4 inducer): Model enzyme induction effects on tenofovir metabolism using Simcyp® or GastroPlus® .
- Tenofovir/Emtricitabine: Assess renal clearance variations via population PK analysis, stratified by creatinine clearance rates .
Validation: Compare simulated results with clinical PK data from Phase I trials. Discrepancies >20% necessitate model refinement (e.g., incorporating genetic polymorphisms in CYP2B6) .
Q. How should researchers optimize experimental designs to evaluate this compound’s neuropsychiatric side effects in preclinical models?
Answer:
Preclinical neurotoxicity studies require:
- Animal Models: Use transgenic mice expressing human CYP2B6 to replicate efavirenz metabolism pathways .
- Behavioral Assays: Standardize tests (e.g., forced swim test for depression-like behavior) with blinded scoring to reduce bias .
- Biomarkers: Measure cerebrospinal fluid (CSF) efavirenz levels and correlate with neuroinflammatory markers (e.g., IL-6) .
Data Interpretation: Apply FINER criteria to ensure feasibility and novelty. For instance, prioritize studies comparing this compound to newer INSTI-based regimens .
Q. What strategies enhance reproducibility in studies investigating this compound’s impact on metabolic parameters (e.g., lipid profiles)?
Answer:
Reproducibility hinges on:
Protocol Standardization: Detail fasting duration, assay kits (e.g., ELISA for LDL-C), and centrifugation speeds in methods .
Data Sharing: Deposit raw lipid profiles in repositories like ClinVar, with metadata on diet and lifestyle factors .
Cross-Validation: Replicate findings in independent cohorts using identical inclusion/exclusion criteria .
Case Example: A 2023 trial reporting elevated triglycerides with this compound was later contradicted due to dietary variability; subsequent studies controlled for omega-3 intake, resolving discrepancies .
Q. How can machine learning improve predictive modeling of this compound treatment outcomes in resource-limited settings?
Answer:
Machine learning (ML) applications include:
- Feature Selection: Use random forests to identify predictors of virologic failure (e.g., baseline resistance, pill count) .
- Model Training: Train neural networks on datasets like WHO’s HIVResNet to predict emergent resistance patterns.
- Validation: Ensure models are externally validated across geographic regions to assess generalizability .
Limitations: Address biases from imbalanced datasets (e.g., underrepresentation of pediatric populations) via synthetic minority oversampling (SMOTE) .
Propiedades
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid;(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N5O10P.C14H9ClF3NO2.C8H10FN3O3S.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8;9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);3-4,7-8H,1-2H2,(H,19,20);1,5-6,13H,2-3H2,(H2,10,11,14);1-2H,(H,5,6)(H,7,8)/b;;;2-1+/t14-;13-;5-,6+;/m100./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRMCFDXPIEYGX-NWRGJBOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F.C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F.C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H53ClF4N9O19PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1198.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-50-2 | |
| Record name | Efavirenz-emtricitabine-tenofovir disoproxil fumarate mixt. | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Efavirenz mixture with emtricitabine, tenofovir and disoproxil fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0731772502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





